molecular formula C42H36O12 B6360106 Calix[6]hydroquinone CAS No. 128223-45-0

Calix[6]hydroquinone

Cat. No.: B6360106
CAS No.: 128223-45-0
M. Wt: 732.7 g/mol
InChI Key: AAWJPFCWDTUGRP-UHFFFAOYSA-N
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Description

Calix6hydroquinone is a cyclic macromolecular compound composed of six hydroquinone units connected by methylene bridges. This unique structure provides multiple electrochemical active sites, making it a promising material for various applications, particularly in the field of energy storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calix6hydroquinone typically involves the cyclization of hydroquinone units through methylene bridging. One common method is the condensation reaction of hydroquinone with formaldehyde in the presence of an acidic catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of Calix6hydroquinone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Calix6hydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Calix6hydroquinone, which can have different electrochemical properties and applications .

Scientific Research Applications

Calix6hydroquinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Calix6hydroquinone involves its ability to undergo reversible redox reactions. The hydroquinone units can be oxidized to quinone forms, which can then be reduced back to hydroquinone. This redox cycling is crucial for its application in energy storage devices, where it acts as an electron reservoir. The molecular targets and pathways involved include the interaction with lithium ions in lithium-ion batteries, where it facilitates the charge-discharge process .

Comparison with Similar Compounds

Similar Compounds

  • Calix4hydroquinone : Composed of four hydroquinone units, it has a lower molecular weight and fewer electrochemical active sites compared to Calix6hydroquinone.
  • Calix 8hydroquinone : Composed of eight hydroquinone units, it has a higher molecular weight and more electrochemical active sites, but may suffer from solubility issues .

Uniqueness

Calix6hydroquinone stands out due to its balanced structure, providing an optimal number of electrochemical active sites while maintaining good solubility and stability. This makes it particularly suitable for applications in energy storage and other fields where both high capacity and stability are required .

Properties

IUPAC Name

heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18,43-54H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWJPFCWDTUGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)O)CC6=C(C(=CC(=C6)O)CC7=C(C1=CC(=C7)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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